Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone
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Overview
Description
Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an azetidine ring via a methanone group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(2-bromo-4-nitrophenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Bromination and Nitration: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation Reactions: The azetidine ring can undergo oxidation to form azetidinones or other oxidized derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (copper, palladium).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon), solvents (ethanol, methanol).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Amino derivatives of the phenyl ring.
Oxidation: Oxidized azetidine derivatives, such as azetidinones.
Scientific Research Applications
Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents.
Polymer Chemistry: The compound is used in the synthesis of polymers and copolymers with unique properties, such as enhanced mechanical strength and thermal stability.
Material Science: It is employed in the development of advanced materials, including coatings, adhesives, and composites, due to its reactive functional groups.
Biological Studies: The compound is used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular processes.
Mechanism of Action
The mechanism of action of azetidin-1-yl(2-bromo-4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, the nitro group can participate in redox reactions, while the azetidine ring can interact with nucleophilic sites on proteins or nucleic acids . These interactions can lead to changes in cellular signaling, gene expression, or metabolic pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: A structurally related compound with a carbonyl group at the 2-position of the azetidine ring.
Azetidin-3-one: Another related compound with a carbonyl group at the 3-position of the azetidine ring.
Uniqueness
Azetidin-1-yl(2-bromo-4-nitrophenyl)methanone is unique due to the presence of both bromine and nitro functional groups on the phenyl ring, which impart distinct reactivity and biological activity. The combination of these functional groups with the azetidine ring makes this compound a versatile intermediate for the synthesis of complex molecules with diverse applications .
Properties
IUPAC Name |
azetidin-1-yl-(2-bromo-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-9-6-7(13(15)16)2-3-8(9)10(14)12-4-1-5-12/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKSNQHMSAOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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